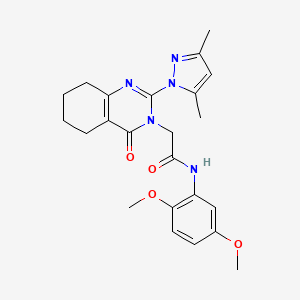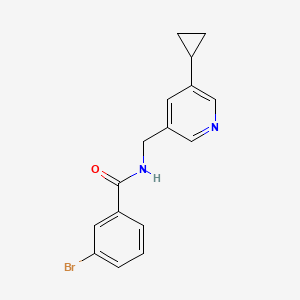![molecular formula C17H13N3O3S3 B2682609 N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-2-(methylsulfonyl)benzamide CAS No. 896365-65-4](/img/structure/B2682609.png)
N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-2-(methylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)-2-(methylsulfonyl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common feature in many pharmaceuticals and biologically active compounds . It also contains a thiazole ring, a sulfur and nitrogen-containing heterocycle that is found in many important drugs .
Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and reagents present. The benzamide and methylsulfonyl groups might be susceptible to hydrolysis under acidic or basic conditions. The thiazole rings might undergo reactions at the sulfur or nitrogen atoms .Applications De Recherche Scientifique
Antimalarial and Antiviral Applications Research indicates that derivatives of sulfonamide, a category to which our compound of interest presumably belongs, have shown promising antimalarial activity. A study highlighted the synthesis of sulfonamide derivatives exhibiting significant in vitro antimalarial activity. These compounds, including variations with benzothiazole groups, were characterized by their ADMET properties, demonstrating low cytotoxicity and potential for electron transfer capabilities due to their molecular structure, making them candidates for further investigation as antimalarial agents. Additionally, certain bisamides derivatives containing benzothiazole have shown preliminary antibacterial activities, suggesting their potential use in antiviral applications (Fahim & Ismael, 2021; Lu Ping, 2012).
Anticancer Properties Sulfonamide derivatives have also been investigated for their anticancer properties. Novel bisamide compounds containing a benzothiazole unit demonstrated antitumor activity against specific cancer cell lines in vitro, highlighting the potential therapeutic applications of these compounds in oncology. The detailed structural characterization and preliminary bioassays suggest these compounds could serve as a basis for developing new anticancer drugs (Lu Ping, 2012).
Chemical Synthesis and Material Science The compound and its derivatives find applications in chemical synthesis and material science as well. For instance, studies have explored the synthesis of cyclic sulfonamides through intramolecular Diels-Alder reactions, indicating the compound’s utility in creating novel cyclic structures with potential applications ranging from pharmaceuticals to materials science. This synthesis pathway suggests the versatility of sulfonamide derivatives in chemical synthesis, offering a route to novel compounds with a wide range of applications (Greig, Tozer, & Wright, 2001).
Antioxidant Activity Moreover, certain sulfone and sulfonamide-linked heterocycles have been investigated for their antioxidant activity. This research suggests that derivatives of the compound could potentially serve as antioxidant agents, contributing to the study of oxidative stress-related diseases and the development of treatments based on mitigating oxidative damage (Padmaja et al., 2014).
Propriétés
IUPAC Name |
2-methylsulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S3/c1-9-18-14-12(24-9)8-7-11-15(14)25-17(19-11)20-16(21)10-5-3-4-6-13(10)26(2,22)23/h3-8H,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGHSQRIJIGYIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC=CC=C4S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-2-(methylsulfonyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-[(3-fluorophenyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2682526.png)

![N-[3-(1,2,2,2-Tetrafluoroethyl)phenyl]prop-2-enamide](/img/structure/B2682529.png)

![3-[7-Fluoro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic acid](/img/structure/B2682531.png)
![Ethyl 5-nitro-2-[(5-nitrofuran-2-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2682533.png)
![Methyl 4-{[2-(4-chloro-2-methylphenoxy)-2,2-difluoroacetyl]amino}benzenecarboxylate](/img/structure/B2682534.png)
![3-[(5-Methylpyrimidin-2-yl)oxymethyl]-N-phenylpiperidine-1-carboxamide](/img/structure/B2682540.png)
![N-cyclopentyl-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2682541.png)
![[(E)-(2-chloro-5-nitrophenyl)methylideneamino]thiourea](/img/structure/B2682543.png)


![(Z)-ethyl 2-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2682547.png)
